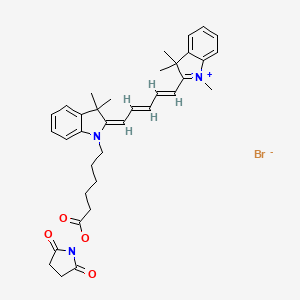
Cyanine5 NHS ester (bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5 NHS ester (bromide) is a cyanine dye used primarily for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly useful in fluorescence labeling, where it can be excited using a red (635 nm) or a 488 nm argon laser . It is known for its high fluorescence intensity and stability, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine5 NHS ester (bromide) typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of Cyanine5 NHS ester (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions
Cyanine5 NHS ester (bromide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines in peptides, proteins, and oligonucleotides to form stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures
Major Products
The major product of the reaction between Cyanine5 NHS ester (bromide) and amino groups in biomolecules is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .
科学的研究の応用
Cyanine5 NHS ester (bromide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
作用機序
Cyanine5 NHS ester (bromide) exerts its effects through the formation of stable amide bonds with primary amines in biomolecules. The NHS ester group reacts with the amino groups, resulting in the covalent attachment of the fluorescent dye to the biomolecule. This labeling allows for the visualization and tracking of the biomolecule using fluorescence-based techniques .
類似化合物との比較
Similar Compounds
- Cyanine5 NHS ester (iodide)
- Cyanine5 NHS ester (chloride)
- Cyanine5.5 NHS ester
- Alexa Fluor 647
- DyLight 649
Uniqueness
Cyanine5 NHS ester (bromide) is unique due to its high fluorescence intensity and stability, making it particularly suitable for applications requiring long-term tracking and imaging. Compared to other similar compounds, it offers better photostability and lower background fluorescence, which enhances the accuracy and sensitivity of fluorescence-based assays .
生物活性
Cyanine5 NHS ester (bromide) is a prominent fluorescent dye utilized in various biological applications, particularly for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is characterized by its ability to form stable amide bonds through reactions with nucleophilic sites, making it an essential tool in biochemical research and diagnostics.
- Molecular Formula: C₃₆H₄₂BrN₃O₄
- Molecular Weight: 660.64 g/mol
- CAS Number: 1653991-59-3
- Excitation/Emission Maxima: 635 nm/670 nm (red light) and 488 nm (blue light) .
Cyanine5 NHS ester functions by reacting with primary amines found in proteins and peptides to create stable covalent bonds. This reaction typically occurs under physiological conditions, allowing for effective labeling without significant alteration of the biological properties of the biomolecules involved.
Biological Applications
- Labeling Proteins and Peptides
- In Vivo Imaging
- Characterization Techniques
Case Studies
- Stability and Photostability
- Targeted Molecular Imaging
Data Table: Properties of Cyanine5 NHS Ester
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₂BrN₃O₄ |
| Molecular Weight | 660.64 g/mol |
| CAS Number | 1653991-59-3 |
| Solubility | Soluble in DMF, DMSO |
| Excitation Maxima | 635 nm |
| Emission Maxima | 670 nm |
| Quantum Yield | High |
特性
分子式 |
C36H42BrN3O4 |
|---|---|
分子量 |
660.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |
InChI |
InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
RYPKNZBTUJEYDG-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















